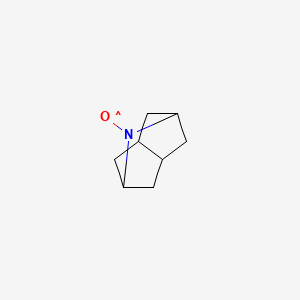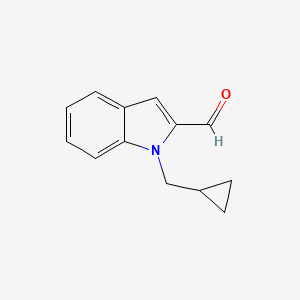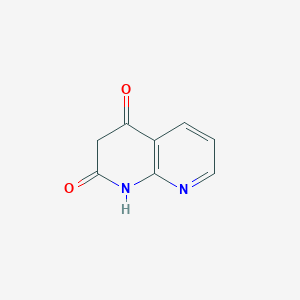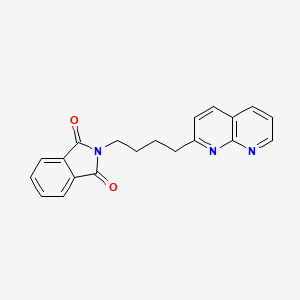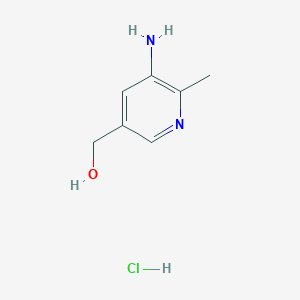
(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group at the 5-position, a methyl group at the 6-position, and a methanol group at the 3-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-6-methylpyridin-3-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This compound undergoes a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids to introduce the desired substituents.
Reduction: The resulting intermediate is then reduced to form the methanol derivative.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the production time and cost.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino and methyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-Amino-6-methylpyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Amino-2-methylpyridin-3-yl)methanol
- (5-Amino-6-ethylpyridin-3-yl)methanol
- (5-Amino-6-methylpyridin-2-yl)methanol
Uniqueness
(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its solubility in water as a hydrochloride salt further enhances its applicability in various research and industrial settings .
Propriétés
Formule moléculaire |
C7H11ClN2O |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
(5-amino-6-methylpyridin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-7(8)2-6(4-10)3-9-5;/h2-3,10H,4,8H2,1H3;1H |
Clé InChI |
PRXDQSGVXXYFKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
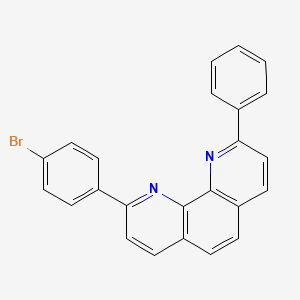
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)

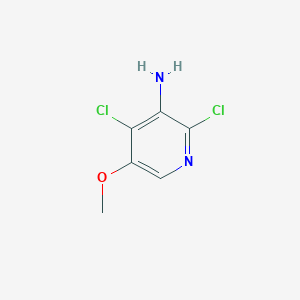
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
